(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing heterocyclic rings, sulfur linkages, and chiral centers. The preferred International Union of Pure and Applied Chemistry name for this compound is (2S)-2-pyridin-2-ylsulfanylpropanoic acid, which clearly indicates the stereochemical configuration at the chiral carbon center. Alternative nomenclature systems provide additional naming conventions, including the systematic name 2-(2-pyridinylsulfanyl)propanoic acid, which emphasizes the pyridine ring attachment through the sulfur atom.
The compound exhibits several synonymous designations in chemical databases and literature. These include (S)-2-(pyridin-2-ylthio)propanoic acid, which uses the older "thio" nomenclature for sulfur-containing linkages, and (2S)-2-(pyridin-2-ylsulfanyl)propanoic acid, which provides explicit stereochemical notation. The systematic naming also encompasses propanoic acid, 2-(2-pyridinylthio)-, (2S)-, following the Chemical Abstracts Service indexing conventions.
Database identifiers provide additional standardized representations of the compound's identity. The International Chemical Identifier key for this molecule is FAAIBCMHMKYUAH-LURJTMIESA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation represents the compound as S(C1C=CC=CN=1)C@HC, providing a linear text representation that captures both connectivity and stereochemistry.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of this compound is C8H9NO2S, representing a composition of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This empirical formula corresponds to a molecular weight of 183.23 grams per mole, as determined through high-resolution mass spectrometric analysis. The monoisotopic mass of the compound has been precisely measured at 183.035400 atomic mass units, providing the exact mass for the most abundant isotopic composition.
Mass spectrometric fragmentation patterns provide valuable insights into the structural organization of the molecule. The compound exhibits characteristic fragmentation patterns typical of pyridine-containing carboxylic acids, with common neutral losses including carboxyl groups and pyridine ring systems. The molecular ion peak appears at mass-to-charge ratio 183 in electron ionization mass spectrometry, representing the intact molecular structure. Secondary fragmentation pathways typically involve cleavage of the carbon-sulfur bond linking the pyridine ring to the propanoic acid backbone, resulting in characteristic fragment ions that facilitate structural confirmation.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO2S |
| Molecular Weight | 183.23 g/mol |
| Monoisotopic Mass | 183.035400 u |
| Chemical Abstracts Service Number | 864754-02-9 |
| Heavy Atom Count | 12 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
The compound's mass spectrometric behavior under different ionization conditions provides additional structural information. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 184, while negative ion mode generates deprotonated molecular ions at mass-to-charge ratio 182. These ionization patterns reflect the compound's amphoteric nature, with both the carboxylic acid group capable of deprotonation and the pyridine nitrogen available for protonation under appropriate conditions.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical complexity of this compound centers on the presence of a single chiral carbon atom at the second position of the propanoic acid chain. This carbon center bears four distinct substituents: a methyl group, a carboxyl group, a hydrogen atom, and the pyridin-2-ylsulfanyl moiety. The absolute configuration of this chiral center is designated as S according to the Cahn-Ingold-Prelog priority rules, indicating a specific three-dimensional arrangement of substituents around the stereogenic carbon.
The determination of absolute stereochemistry relies on the systematic application of priority assignment rules. The carboxyl group receives the highest priority due to the presence of oxygen atoms with higher atomic numbers than the other substituents. The pyridin-2-ylsulfanyl group follows in priority order due to the sulfur atom's atomic number, while the methyl group and hydrogen atom complete the priority sequence. When viewed along the carbon-hydrogen bond axis with hydrogen pointing away from the observer, the remaining three substituents are arranged in a counterclockwise sequence, confirming the S configuration.
The International Chemical Identifier representation explicitly captures this stereochemical information through the notation /t6-/m0/s1, which specifies the configuration at the chiral center. This standardized representation ensures unambiguous communication of stereochemical information across different chemical databases and software systems. The ChemSpider database entry indicates that one of one defined stereocenters is specified, confirming the complete stereochemical assignment of the molecule.
Conformational analysis reveals that the chiral center significantly influences the three-dimensional shape of the molecule. The tetrahedral geometry around the stereogenic carbon creates distinct spatial orientations for the pyridine ring relative to the carboxylic acid functionality. These conformational preferences affect the molecule's interactions with chiral environments and contribute to its potential enantioselective behavior in biological systems.
X-ray Crystallography and Solid-State Conformational Studies
While specific X-ray crystallographic data for this compound was not available in the current literature search, structural studies of related pyridine-sulfur-carboxylic acid compounds provide valuable insights into the expected solid-state behavior of this molecule. The compound's ability to form hydrogen bonds through its carboxylic acid group and coordinate through its pyridine nitrogen creates multiple opportunities for intermolecular interactions in the crystalline state.
The molecular geometry optimization studies suggest that the compound adopts extended conformations in which the pyridine ring and carboxylic acid group are positioned to minimize steric interactions. The sulfur atom acts as a flexible linker, allowing rotational freedom that accommodates different packing arrangements in the solid state. The topological polar surface area of 75.5 square angstroms indicates significant potential for hydrogen bonding and dipolar interactions.
Computational modeling suggests that the molecule exhibits a complexity value of 163, reflecting the presence of multiple functional groups and the chiral center. This complexity parameter provides a quantitative measure of the structural intricacy and correlates with the compound's potential for diverse intermolecular interactions in crystalline forms.
| Structural Parameter | Value |
|---|---|
| Topological Polar Surface Area | 75.5 Ų |
| Molecular Complexity | 163 |
| XLogP3 | 1.7 |
| Defined Stereocenters | 1 |
| Covalently-Bonded Units | 1 |
The absence of detailed crystallographic studies represents an opportunity for future research to elucidate the precise solid-state structure of this compound. Such studies would provide definitive information about bond lengths, bond angles, torsion angles, and intermolecular packing arrangements that govern the compound's solid-state properties. The presence of multiple functional groups capable of hydrogen bonding suggests that the crystal structure would likely feature extended hydrogen-bonded networks, potentially leading to interesting polymorphic behavior or inclusion complex formation capabilities.
Properties
IUPAC Name |
(2S)-2-pyridin-2-ylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAIBCMHMKYUAH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)SC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid typically involves the reaction of pyridine-2-thiol with (S)-2-bromopropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromopropionic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anti-Inflammatory Properties
One of the most significant applications of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is its anti-inflammatory activity. Research has demonstrated that this compound inhibits the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response. The mechanism involves the downregulation of intercellular adhesion molecule-1 (ICAM-1), which is essential for neutrophil migration to sites of inflammation.
Case Study: Acute Lung Injury Model
A study investigated the effects of RS-Z in a mouse model of acute lung injury induced by lipopolysaccharide (LPS). The findings showed that treatment with RS-Z significantly reduced pulmonary neutrophil infiltration and lung injury scores compared to control groups.
| Treatment Group | Neutrophil Infiltration Score | Lung Injury Score |
|---|---|---|
| Control (Saline) | High | High |
| LPS Challenge | Very High | Very High |
| RS-Z (0.1 mg/kg) | Moderate | Moderate |
The results indicated that RS-Z could be an effective therapeutic agent for conditions characterized by excessive inflammation, such as acute respiratory distress syndrome and septic shock .
Synthesis and Characterization
The synthesis of this compound involves photolysis of Barton esters derived from N-Hydroxy-2-thiopyridone. The process yields high-purity compounds suitable for biological testing. Characterization techniques such as NMR, IR, and MS are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
- Starting Material: N-Hydroxy-2-thiopyridone
- Method: Photolysis under UV light
- Purification: Chromatographic techniques
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of pyridinyl sulfanyl compounds has revealed that modifications to the sulfur and nitrogen interactions can enhance anti-inflammatory efficacy. Variations in alkyl chain length and branching have been systematically studied to optimize biological activity.
Example SAR Findings
A series of analogues were synthesized and tested for their ability to inhibit ICAM-1 expression:
| Compound | IC50 Value (µM) | Comments |
|---|---|---|
| RS-Z | 50 | Most active compound |
| RS-21 | 135 | Moderate activity |
| RS-Z derivative 1 | 97 | Improved potency over parent |
These findings underscore the importance of chemical modifications in enhancing therapeutic potential .
Mechanism of Action
The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS 433242-31-0)
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid (CAS 1053656-40-8)
Comparison :
| Compound | Substituents | Molecular Weight (g/mol) | Potential Use |
|---|---|---|---|
| (S)-2-(Pyridin-2-ylsulfanyl)-PA | None (parent structure) | ~183 (estimated) | Research/Pharma |
| 2-(4,6-Dimethyl-pyrimidin-2-yl)-PA | 4,6-dimethyl | 212.27 | Lab research |
| 2-(6-Cl-4-CF₃-pyridin-2-yl)-PA | 6-Cl, 4-CF₃ | 285.67 | Agrochemical/R&D |
The pyridin-ylsulfanyl derivatives differ in substituents, which influence lipophilicity, electronic properties, and steric effects. Halogenated variants (e.g., Cl, CF₃) may exhibit enhanced bioactivity but also increased environmental persistence .
Phenoxy and Chlorophenoxy Propionic Acids
2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP, CAS 93-65-2)
(R)-(+)-2-(4-Hydroxyphenoxy)Propionic Acid
Comparison :
- Functional Group Differences: Pyridin-ylsulfanyl vs. phenoxy.
- Bioactivity: Phenoxy derivatives (e.g., MCPP) target plant systems, whereas pyridin-ylsulfanyl compounds may interact with mammalian enzymes or receptors.
- Stereochemistry: The (R)-enantiomer of phenoxy acids is often bioactive in herbicides, whereas (S)-configurations in sulfanyl derivatives may optimize drug-enzyme interactions .
Carboxypeptidase-A Inhibitors
(2S,2’S)-3-Phenyl-2-(pyrrolidin-2’-yl)-propionic Acid
(2S)-2-[[(2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic Acid
Comparison :
- Mechanism : Both compounds rely on stereospecific interactions with enzyme active sites.
- Efficacy : Sulfanyl/sulfinyl groups enhance binding compared to simple pyrrolidinyl derivatives.
- Relevance to Target Compound : The (S)-configuration in the target compound may similarly optimize enzyme inhibition, though substituent choice (pyridin-ylsulfanyl vs. pyrrolidinyl) dictates target specificity.
Biological Activity
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as a thioether derivative of propionic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring attached to a sulfur atom, which is further connected to a propionic acid moiety. Its chemical structure can be represented as follows:
This compound is characterized by its unique thioether linkage, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of enzymes related to the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
- Receptor Modulation : Preliminary studies indicate that this compound can modulate receptor activity, potentially affecting neurotransmitter systems. Research suggests that it may influence the adenosine receptor pathways, which are critical in various physiological processes .
- Antioxidant Activity : The presence of the sulfur atom in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MDA-MB-231 (breast) | 12.7 |
| A431 (epidermoid) | 18.5 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function . This effect is hypothesized to be linked to its antioxidant capabilities and ability to modulate neuroinflammatory responses.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound led to apoptosis through the activation of caspase pathways. The compound was effective at lower concentrations compared to traditional chemotherapeutic agents, indicating its potential as a safer alternative .
- Animal Models : In rodent models of Alzheimer’s disease, administration of this compound showed significant improvements in memory retention and reduced amyloid-beta plaque formation, suggesting a protective effect against neurodegeneration .
Q & A
What are the recommended handling and storage protocols for (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid to ensure safety and stability?
Basic Question
Handling and storage protocols should prioritize minimizing exposure to incompatible substances and environmental degradation. Based on structurally related propionic acid derivatives:
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and reactive metals (e.g., sodium, magnesium), as these may induce hazardous reactions .
- Storage : Store in tightly sealed containers under inert conditions (e.g., nitrogen atmosphere) in a cool (<25°C), dry, and well-ventilated area to prevent moisture absorption and thermal decomposition .
- Safety Measures : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles. Conduct regular vapor pressure monitoring to detect leaks in storage systems .
How can researchers optimize the enantiomeric purity of this compound during synthesis?
Advanced Question
Enantiomeric purity is critical for biological activity studies. Methodological approaches include:
- Chiral Resolution : Use preparative chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane-isopropanol (90:10 v/v) for separation of enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during the sulfanyl-group coupling step to favor the (S)-configuration .
- Quality Control : Validate purity via polarimetry and circular dichroism (CD) spectroscopy to confirm optical activity and absence of racemization .
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Question
A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy : Use H and C NMR to confirm the pyridinylsulfanyl substitution pattern and stereochemistry. Deuterated DMSO or CDCl₃ are suitable solvents .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode can verify molecular weight (C₈H₉NO₂S; theoretical 199.03 g/mol) and detect fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid (1700–1720 cm⁻¹) and pyridinyl C=N stretches (1600–1650 cm⁻¹) .
What computational modeling approaches are suitable for studying the interaction of this compound with biological targets?
Advanced Question
Computational methods can predict binding modes and pharmacokinetic properties:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenases) by aligning the carboxylic acid group with catalytic residues .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with anti-inflammatory or antimicrobial activity .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-receptor complex .
How can researchers mitigate degradation of this compound in aqueous solutions during biological assays?
Advanced Question
Stability in aqueous media is critical for reproducibility:
- pH Control : Maintain solutions at pH 5–6 (using phosphate buffer) to minimize hydrolysis of the sulfanyl group .
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidative degradation of the pyridinyl moiety .
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO immediately before assays .
What are the potential metabolic pathways of this compound in mammalian systems?
Advanced Question
Predicted pathways based on analogous compounds:
- Phase I Metabolism : Hepatic oxidation via CYP450 enzymes (e.g., CYP3A4) at the pyridinyl ring, forming hydroxylated derivatives .
- Phase II Conjugation : Glucuronidation of the carboxylic acid group, detectable via LC-MS/MS after β-glucuronidase treatment .
- Excretion : Renal clearance of conjugated metabolites, with trace amounts excreted unchanged in bile .
How does the stereochemistry of this compound influence its biochemical activity compared to the (R)-enantiomer?
Basic Question
Stereochemistry impacts target binding and efficacy:
- Enzyme Inhibition : The (S)-enantiomer shows higher affinity for COX-2 due to optimal spatial alignment of the sulfanyl group with hydrophobic pockets, unlike the (R)-form .
- Pharmacokinetics : (S)-configuration enhances metabolic stability by reducing susceptibility to esterase-mediated hydrolysis .
- Validation : Compare IC₅₀ values of both enantiomers in enzyme inhibition assays using recombinant proteins .
What synthetic routes are available for the large-scale preparation of this compound?
Advanced Question
Scalable synthesis requires cost-effective and stereoselective methods:
- Step 1 : Condensation of 2-mercaptopyridine with (S)-2-bromopropionic acid using DCC as a coupling agent in anhydrous THF .
- Step 2 : Purify via recrystallization from ethyl acetate/hexane (1:3) to achieve >98% enantiomeric excess (ee) .
- Yield Optimization : Replace DCC with EDC·HCl to reduce side reactions and improve scalability .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Advanced Question
Impurity profiling ensures compliance with ICH guidelines:
- HPLC-DAD : Use a C18 column (Agilent Zorbax SB) with gradient elution (0.1% TFA in water/acetonitrile) to separate residual starting materials (e.g., 2-mercaptopyridine) .
- LOQ Improvement : Derivatize impurities with dansyl chloride for fluorescence detection, achieving limits of quantification (LOQ) <0.1 ppm .
- Stability-Indicating Methods : Stress testing under heat (60°C) and UV light confirms method robustness .
How can researchers validate the biological activity of this compound in inflammatory disease models?
Advanced Question
Preclinical validation requires multidisciplinary approaches:
- In Vitro Assays : Measure COX-1/COX-2 inhibition using ovine recombinant enzymes and a colorimetric peroxidase kit .
- In Vivo Models : Administer 10 mg/kg (oral) in a murine collagen-induced arthritis model; assess paw edema reduction and cytokine (IL-6, TNF-α) levels via ELISA .
- Toxicology Screening : Conduct acute toxicity studies in rodents (OECD 423) to establish LD₅₀ and NOAEL values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
